molecular formula C10H12ClIN2O B2764465 N-(6-chloro-3-iodopyridin-2-yl)pivalamide CAS No. 800402-05-5

N-(6-chloro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B2764465
CAS No.: 800402-05-5
M. Wt: 338.57
InChI Key: SAQCDMGMWAACSN-UHFFFAOYSA-N
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Description

N-(6-chloro-3-iodopyridin-2-yl)pivalamide: is an organic compound with the molecular formula C10H12ClIN2O and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, and a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(6-chloro-3-iodopyridin-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-3-iodopyridin-2-yl)pivalamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as temperature control and the use of efficient catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-3-iodopyridin-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of N-(6-chloro-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The chlorine and iodine atoms, along with the pivalamide group, contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: N-(6-chloro-3-iodopyridin-2-yl)pivalamide is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This positioning affects its chemical reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQCDMGMWAACSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a dry solution of N-(6-chloropyridin-2-yl)-2,2-dimethyl propionamide (Preparation 107, 8.0 g, 37.6 mmol) in THF (120 mL), cooled to −78° C., was added dropwise, a solution of tert-butyllithium in pentane (1.7M, 48.7 mL, 82.8 mmol) over 40 min. The reaction was stirred at —78° C. for 3 h before adding a solution of iodine (11.46 g, 45.1 mmol) in THF (40 mL) dropwise. The mixture was brought up to rt and stirred for 16 h. 2M HCl (3 mL) was added to the reaction, and after 20 min the solvent was removed in vacuo. Crude material was partitioned between ethyl acetate (200 mL) and water (150 mL). Organics were separated and washed with 10% sodium thiosulfate solution (4×100 mL) then NaHCO3 solution (2×100 mL), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by column chromatography (SiO2, CH2Cl2) to give the title compound. m/z (ES+)=338.93 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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48.7 mL
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reactant
Reaction Step Two
Quantity
11.46 g
Type
reactant
Reaction Step Three
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Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of N-(6-chloropyridin-2-yl)pivalamide (15.8 g, 74.2 mmol) in anhydrous THF (150 mL) at −78° C. under a nitrogen atmosphere, is added 1.7 M t-butyllithium in pentane (96 mL, 163 mmol, 2.2 eq.) dropwise (dropping funnel) over 0.5 h. The reaction mixture is then stirred at −78° C. for 3 h before iodine (22.6 g, 89 mmol, 1.2 eq.) in THF (60 mL) is slowly added in one portion. After 10 min., the cooling bath is removed and the reaction is allowed to warm to rt and stirred for 2 h. Hydrochloric acid (1 M, 75 mL) is then added to the reaction mixture. The reaction mixture is concentrated in vacuo (rotary evaporator) to remove the THF, the resulting mixture is extracted with ethyl acetate (800 mL). The phases are separated and the organic layer is washed with aqueous 1 M Na2S2O3 (100 mL), brine (300 mL×2), water (300 mL), dried over MgSO4, and evaporated. The crude product is recrystallized from DCM/hexanes (1:4) and the solid that forms collected by filtration to provide N-(6-chloro-3-iodopyridin-2-yl)pivalamide as a white crystalline solid (17.2 g). The filtrate is evaporated and the residue chromatographed on a silica gel column (hexanes/EtOAc, 9/1) to provide an additional product (2.5 g). Overall 19.7 g (78% yield) of N-(6-chloro-3-iodopyridin-2-yl)pivalamide is obtained. 1H NMR (300 MHz, DMSO-d6), δ 9.86 (s, 1H), 8.30 (d, J=8.4 Hz, 1H), 7.20 (d, J=8.4 Hz, 1H), 1.23 (s, 9H). LCMS-ESI (m/z): calcd for C10H12Cl1N2O 337.9; [M+H]+ found 339.0.
Quantity
15.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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96 mL
Type
reactant
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Quantity
150 mL
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solvent
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Quantity
22.6 g
Type
reactant
Reaction Step Two
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Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of N-(6-chloropyridin-2-yl)-2,2-dimethylpropionamide (20 g, 94 mmol) in dry THF (500 mL) at −78° C., 1.3 M t-BuLi in hexane (220 mL, 282 mmol) is added dropwise. The reaction mixture is stirred for 30 min and a solution of iodine (29 g, 114 mmol) in dry THF is added. The reaction mixture is stirred for 3 h at −78° C. then is warmed to ambient temperature and stirred for another 1 h. The reaction mixture is quenched with 1N HCl and is extracted with ethyl acetate (2×250 mL). The organic layers are separated and washed with Na2S2O3 solution and saturated NaHCO3 solution, respectively. The combined organic layers are dried (Na2SO4) and evaporated under reduced pressure. The crude residue is purified by flash column chromatography using 20% EtOAc/petroleum ether to afford the title compound as a pale yellow solid (15 g, 49%).
Quantity
20 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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220 mL
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reactant
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500 mL
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29 g
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reactant
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Yield
49%

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